GNF-5 is a synthetic organic compound and a selective allosteric inhibitor of the BCR-ABL kinase, which plays a crucial role in certain types of leukemia, particularly chronic myeloid leukemia. It is an analogue of GNF-2, designed to enhance pharmacokinetic properties and prolong its half-life. The compound's structure features an N-hydroxyethyl carboxamide at the 4-position, which contributes to its improved stability and efficacy in biological systems. GNF-5 operates by binding to the myristate-binding site of the BCR-ABL protein, thereby inhibiting its activity without competing with adenosine triphosphate, which is a common mechanism for many kinase inhibitors .
The primary focus of research on N-(2-Hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide has been its potential role as a CYP3A4 inhibitor []. CYP3A4 is a vital enzyme in the liver responsible for metabolizing a wide range of medications and endogenous compounds. Inhibition of CYP3A4 can alter the metabolism and potentially increase the blood concentration of co-administered drugs. However, the detailed mechanism by which GNF-5 inhibits CYP3A4 is not yet elucidated in scientific literature.
One of the primary areas of research on GNF-5 is its ability to inhibit CYP3A4, a vital liver enzyme responsible for metabolizing a wide range of drugs and other xenobiotics PubChem: ). CYP3A4 inhibition can potentially increase the blood levels of co-administered medications, requiring dosage adjustments.
While CYP3A4 inhibition is the most studied activity of GNF-5, some research suggests it may have other biological effects. However, more data is needed to elucidate these potential mechanisms of action.
GNF-5 exhibits significant inhibitory effects on various cancer cell lines by disrupting the signaling pathways mediated by BCR-ABL. The compound has an IC50 value ranging from 0.1 to >10 µM, indicating its potency across different cellular contexts. In studies involving Ba/F3 cells expressing wild-type BCR-ABL and mutant variants such as E255V and T315I, GNF-5 demonstrated effective inhibition with IC50 values of 0.22 µM and 0.38 µM, respectively . The compound's mechanism involves allosteric modulation rather than direct competition with ATP, which is a distinctive feature compared to many traditional inhibitors.
The biological activity of GNF-5 extends beyond mere inhibition of BCR-ABL kinase. In vitro studies have shown that it induces apoptosis in cancer cells and causes cell cycle arrest at the G0/G1 phase. This effect is mediated through the downregulation of Skp2, an oncogene that promotes cell proliferation . Additionally, GNF-5 has been shown to normalize blood cell counts and spleen size in mouse models injected with BCR-ABL-positive cells, indicating its potential therapeutic effects in vivo .
The synthesis of GNF-5 involves several steps typical for organic compounds targeting kinase inhibition. The key steps include:
The synthesis requires careful control of reaction conditions to ensure high yield and purity .
GNF-5 is primarily investigated for its applications in cancer therapy, particularly for treating chronic myeloid leukemia resistant to conventional therapies like imatinib. Its ability to inhibit both wild-type and mutant forms of BCR-ABL makes it a valuable candidate for combination therapies aimed at overcoming drug resistance . Furthermore, GNF-5 has potential applications in research settings as a tool compound for studying BCR-ABL signaling pathways and resistance mechanisms.
Several compounds share structural or functional similarities with GNF-5. Here are some notable examples:
Compound Name | Mechanism | IC50 (µM) | Unique Features |
---|---|---|---|
Imatinib | ATP competitive inhibitor | ~0.01 | First-line treatment for chronic myeloid leukemia |
Dasatinib | Dual BCR-ABL/SRC inhibitor | 0.12 | Effective against many imatinib-resistant mutations |
Nilotinib | ATP competitive inhibitor | 0.01 | More potent against T315I mutation compared to imatinib |
GNF-2 | Allosteric inhibitor (parent compound) | 0.1 - 10 | Predecessor to GNF-5 with less optimized pharmacokinetics |
Uniqueness of GNF-5: Unlike traditional ATP competitive inhibitors, GNF-5's allosteric mechanism allows it to maintain efficacy against mutations that confer resistance to other therapies, making it a promising candidate for combination treatments in resistant cases of leukemia .
GNF-5 is an organic compound with the molecular formula C₂₀H₁₇F₃N₄O₃ [3] [19] [20]. The compound possesses a systematic chemical name of N-(2-Hydroxyethyl)-3-[6-[[4-(trifluoromethoxy)phenyl]amino]-4-pyrimidinyl]benzamide [3] [25] [26]. The Chemical Abstracts Service registry number for GNF-5 is 778277-15-9 [3] [19] [21].
The molecular structure of GNF-5 features several distinct functional groups that contribute to its chemical properties and biological activity. The core structure consists of a benzamide moiety connected to a pyrimidine ring system, which is further substituted with a trifluoromethoxyphenyl group [3] [19]. The benzamide portion contains a hydroxyethyl substituent on the nitrogen atom, distinguishing it from related compounds in the same chemical series [25] [26].
The structural architecture of GNF-5 can be represented by the SMILES notation: OCCNC(=O)C1=CC=CC(=C1)C2=NC=NC(NC3=CC=C(OC(F)(F)F)C=C3)=C2 [19] [20]. The International Chemical Identifier (InChI) for the compound is InChI=1S/C20H17F3N4O3/c21-20(22,23)30-16-6-4-15(5-7-16)27-18-11-17(25-12-26-18)13-2-1-3-14(10-13)19(29)24-8-9-28/h1-7,10-12,28H,8-9H2,(H,24,29)(H,25,26,27) [19] [20].
Property | Value |
---|---|
Molecular Formula | C₂₀H₁₇F₃N₄O₃ [3] [19] |
Molecular Weight | 418.37 g/mol [3] [7] [10] |
CAS Number | 778277-15-9 [3] [19] [21] |
InChI Key | IIQUYGWWHIHOCF-UHFFFAOYSA-N [19] [20] |
Stereochemistry | Achiral [19] |
Defined Stereocenters | 0/0 [19] |
The physicochemical properties of GNF-5 have been characterized through various analytical techniques. The compound presents as an off-white solid under standard conditions [3] [4]. High-performance liquid chromatography analysis demonstrates that GNF-5 exhibits a purity of 99.9% when properly synthesized and purified [3] [4].
Thin-layer chromatography studies reveal that GNF-5 has a retention factor (Rf) value of 0.28 when analyzed using a chloroform:methanol (9:1) solvent system [3] [4]. This chromatographic behavior indicates moderate polarity characteristics consistent with the presence of both hydrophobic aromatic systems and hydrophilic functional groups within the molecular structure [3] [4].
Nuclear magnetic resonance spectroscopy and mass spectrometry analyses confirm the structural integrity of GNF-5 [3] [4]. Elemental analysis of the compound shows carbon content of 55.34% (theoretical 55.62%), hydrogen content of 4.05% (theoretical 4.32%), and nitrogen content of 12.96% (theoretical 12.97%) [3] [4]. These values demonstrate close agreement with the theoretical composition based on the molecular formula.
The compound exhibits specific thermal properties that are relevant for storage and handling considerations. GNF-5 maintains stability when stored at +4°C under appropriate conditions [3] [4] [7]. The hydrated form of GNF-5 incorporates approximately 0.75 equivalents of water per molecule, resulting in a batch molecular weight of 431.88 g/mol for the hydrated compound [3] [4].
Physicochemical Property | Value | Method |
---|---|---|
Physical Appearance | Off-white solid [3] | Visual observation |
Purity | 99.9% [3] | High-performance liquid chromatography |
Retention Factor (Rf) | 0.28 [3] | Thin-layer chromatography (CHCl₃:MeOH, 9:1) |
Carbon Content | 55.34% [3] | Elemental analysis |
Hydrogen Content | 4.05% [3] | Elemental analysis |
Nitrogen Content | 12.96% [3] | Elemental analysis |
Storage Temperature | +4°C [3] | Stability studies |
GNF-5 represents a structural analog of GNF-2, sharing core architectural features while incorporating specific modifications that enhance its pharmacokinetic properties [6] [25] [26]. Both compounds belong to the same chemical class of aminopyrimidine-based allosteric inhibitors and maintain similar binding characteristics to their target proteins [1] [6].
The fundamental structural similarity between GNF-5 and GNF-2 lies in their shared pyrimidine-benzamide framework with trifluoromethoxyphenyl substitution [5] [8] [24]. GNF-2 possesses the molecular formula C₁₈H₁₃F₃N₄O₂ and a molecular weight of 374.32 g/mol [5] [8], making it structurally smaller than GNF-5.
The key structural difference between GNF-5 and GNF-2 resides in the benzamide moiety substitution pattern [6] [25]. While GNF-2 contains an unsubstituted benzamide group, GNF-5 features an N-hydroxyethyl carboxamide modification [6] [25]. This structural modification, specifically the addition of the 2-hydroxyethyl group to the amide nitrogen, represents the primary distinguishing feature between these two compounds [6] [25] [26].
The structural relationship is further characterized by the conservation of the trifluoromethoxy group positioning and the pyrimidine ring connectivity pattern [1] [24]. Both compounds maintain the same trifluoromethoxy substitution on the phenyl ring, which is critical for their binding affinity and selectivity profiles [1] [24]. The extended compound conformation required for effective binding is preserved in both structures, ensuring similar interaction patterns with their target binding sites [1].
Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|
GNF-2 | C₁₈H₁₃F₃N₄O₂ [5] [8] | 374.32 g/mol [5] [8] | Unsubstituted benzamide [6] |
GNF-5 | C₂₀H₁₇F₃N₄O₃ [3] [19] | 418.37 g/mol [3] [7] | N-hydroxyethyl benzamide [6] [25] |
The stability and solubility characteristics of GNF-5 have been extensively evaluated through various analytical methods and storage studies. The compound demonstrates favorable solubility properties in organic solvents, particularly in dimethyl sulfoxide, where it achieves concentrations up to 100 millimolar [3] [4] [7]. Alternative solubility data indicates that GNF-5 can reach concentrations of 83 mg/mL (198.38 millimolar) in dimethyl sulfoxide at 25°C [10].
Ethanol serves as another suitable solvent for GNF-5, with solubility reaching 10 mg/mL with gentle warming, or approximately 20 mg/mL (47.8 millimolar) under standard conditions [7] [10]. The compound exhibits limited solubility in ethanol, requiring gentle warming to achieve higher concentrations [7]. In contrast, GNF-5 demonstrates minimal solubility in water, being classified as insoluble in aqueous media [7] [10].
Storage stability studies indicate that GNF-5 maintains chemical integrity when stored at +4°C under appropriate conditions [3] [4]. Long-term storage recommendations specify that solid powder forms should be kept at 4°C under desiccated conditions, while dimethyl sulfoxide solutions can be stored at -20°C for extended periods [5]. For enhanced dissolution, particularly when preparing stock solutions, gentle warming to 37°C for 10 minutes combined with ultrasonic agitation can improve solubility outcomes [7].
The compound demonstrates thermal stability characteristics that support its use in various experimental conditions. Solutions can be encouraged to dissolve through rapid stirring, sonication, or gentle warming in a 45-60°C water bath [3] [4]. These dissolution enhancement techniques indicate that GNF-5 possesses adequate thermal stability for routine laboratory manipulations.
Solvent | Solubility | Conditions | Reference |
---|---|---|---|
Dimethyl sulfoxide | 100 mM [3] [4] | Standard conditions | Tocris Certificate of Analysis |
Dimethyl sulfoxide | 83 mg/mL (198.38 mM) [10] | 25°C | Selleck Chemicals |
Ethanol | ≥10 mg/mL [7] | Gentle warming | ApexBT Datasheet |
Ethanol | 20 mg/mL (47.8 mM) [10] | 25°C | Selleck Chemicals |
Water | Insoluble [7] [10] | Standard conditions | Multiple sources |
Storage Condition | Recommendation | Duration |
---|---|---|
Solid powder | +4°C, desiccated [5] | Long-term |
Dimethyl sulfoxide solution | -20°C [5] | Several months |
Standard laboratory storage | +4°C [3] [4] | Routine use |
The structure-activity relationships of GNF-5 have been extensively characterized through systematic analog synthesis and biological evaluation. The SAR studies reveal critical structural features essential for maintaining potent allosteric inhibition of Bcr-Abl kinase activity [5] [6] [7].
The trifluoromethoxy group positioning represents a fundamental SAR requirement. The structure-activity relations are fully consistent with the conformation observed in crystal structures, demonstrating that the trifluoromethoxy group can only be accommodated at the para-position of the aniline ring [5] [6]. Alternative positioning of this electron-withdrawing group results in significant loss of biological activity, highlighting the precise geometric requirements for binding to the myristate-binding site [5] [6].
The aniline nitrogen-hydrogen functionality serves as another critical SAR element. This NH group is required due to the formation of water-mediated hydrogen bonds to the backbone carbonyls of Ala433 and Glu462 in the target protein [5] [6]. Modification or substitution of this NH group consistently results in diminished inhibitory activity, emphasizing its essential role in target recognition and binding affinity [5] [6].
The carboxamide moiety contributes significantly to the SAR profile through water-mediated hydrogen bond formation. These interactions between the carboxamide group and Abl protein residues confer enhanced inhibitory activity compared to analogs lacking this functionality [5] [6]. The specific orientation and hydrogen bonding capacity of the amide group appear critical for optimal target engagement [5] [6].
The N-hydroxyethyl modification represents a successful SAR optimization that improved pharmacological properties while maintaining biological activity. This structural change, which distinguishes GNF-5 from GNF-2, provided enhanced half-life characteristics without compromising the core inhibitory mechanism [1] [2]. The hydroxyethyl substituent likely contributes to improved solubility and metabolic stability properties [1] [2].
The extended compound conformation emerges as a fundamental SAR requirement for this chemical class. The molecular structure must adopt an extended conformation to fit the cylindrically shaped binding cavity of the myristate-binding site [5] [6]. Conformational restriction or structural modifications that prevent this extended geometry result in loss of activity, indicating the importance of molecular flexibility for optimal binding [5] [6].
Systematic SAR exploration has identified the pyrimidine heterocycle as essential for biological activity. The pyrimidine ring system provides optimal geometric positioning for target engagement and appears to be a privileged structure for interactions with the allosteric binding site [5] [7]. Alternative heterocyclic replacements generally result in reduced potency, supporting the specific requirement for the pyrimidine core [5] [7].
The meta-substitution pattern of the benzamide component represents another important SAR consideration. The positioning of the pyrimidine ring at the meta-position of the benzamide provides optimal spatial orientation for binding site interactions [5] [7]. This substitution pattern appears critical for achieving the proper three-dimensional arrangement required for allosteric inhibition [5] [7].
The formulation development of GNF-5 requires careful consideration of its physicochemical properties and intended applications. The compound exhibits characteristic solubility behavior that significantly influences formulation strategies and potential delivery approaches [8] [9] [10].
GNF-5 demonstrates excellent solubility in dimethyl sulfoxide (DMSO), achieving concentrations of 41.84-71 mg/mL (100-169.7 mM) [8] [9] [10]. This high DMSO solubility makes it suitable for preparation of concentrated stock solutions for research applications and enables flexible dosing strategies in preclinical studies. The DMSO compatibility also facilitates various analytical procedures and quality control methods [8] [9] [10].
Ethanol solubility represents a moderate formulation option, with GNF-5 achieving concentrations of 10.1-17 mg/mL (24.21-40.63 mM) at room temperature [8] [9]. Warming the ethanol system can enhance solubility to approximately 17 mg/mL (40.63 mM), providing additional formulation flexibility [9]. Ethanol-based formulations may be suitable for certain research applications and could potentially serve as co-solvent systems for more complex formulations [8] [9].
The compound shows limited aqueous solubility, being essentially insoluble in pure water [9]. This characteristic presents challenges for aqueous formulation development but is not uncommon for compounds in this therapeutic class. Mixed solvent systems, such as DMF:PBS combinations, achieve modest solubility levels (0.3 mg/mL, 0.60 mM), indicating potential for aqueous-compatible formulation approaches with appropriate solubilization strategies [8].
DMF (N,N-dimethylformamide) provides intermediate solubility (25.0 mg/mL, 59.75 mM), offering another option for formulation development [8]. DMF-based systems may be particularly useful for pharmaceutical research applications where DMSO compatibility is not required or desired [8].
Storage stability considerations are critical for GNF-5 formulation development. The compound requires storage at -20°C under desiccated conditions to maintain stability and prevent degradation [9] [11]. These storage requirements must be considered in formulation design, particularly for long-term stability studies and pharmaceutical development applications [9] [11].
The crystalline solid form of GNF-5 (white to off-white powder) provides advantages for formulation development, including improved handling characteristics and potential for solid dosage form development [11] [12]. The crystalline nature may also contribute to chemical stability and enable standard pharmaceutical processing techniques [11] [12].
pH stability represents another important formulation consideration, although specific pH stability data for GNF-5 are limited in the available literature. The presence of ionizable functional groups (amine and amide functionalities) suggests that pH optimization may be important for solution stability and bioavailability considerations [5] [6].
Excipient compatibility studies would be essential for pharmaceutical formulation development. The presence of multiple functional groups (trifluoromethoxy, pyrimidine, benzamide, hydroxyethyl) suggests potential for various excipient interactions that must be evaluated during formulation optimization [5] [6].
Comprehensive analytical characterization of GNF-5 employs multiple complementary techniques to ensure structural confirmation, purity assessment, and quality control throughout synthesis and formulation development [13] [14] [15].
High Performance Liquid Chromatography (HPLC) serves as the primary method for purity determination and quantitative analysis of GNF-5. HPLC methods typically achieve purities of ≥94-99% with excellent precision characteristics (0.1-0.5% relative standard deviation) [12] [16] [17]. The wide linear response range of HPLC-UV detection (exceeding five orders of magnitude) enables both trace impurity detection and accurate quantitation of the main component [16]. Gradient reversed-phase HPLC with UV detection represents the standard approach, taking advantage of the chromophoric properties of the compound's aromatic systems [16] [17].
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural characterization for GNF-5. 1H NMR analysis reveals characteristic chemical shift patterns, with aromatic protons appearing in the 7.15-8.23 ppm region and NH protons observed as broad singlets at 10.46-12.33 ppm [13] [18]. The pyrimidine CH proton typically appears as a singlet at 8.9-9.2 ppm, providing a distinctive marker for structural confirmation [13] [18]. The N-hydroxyethyl substituent generates characteristic signals in the 3.5-4.0 ppm region for the CH2 groups and 4.5-5.5 ppm for the hydroxyl functionality [13].
13C NMR spectroscopy complements the proton analysis by providing detailed carbon framework characterization. Quaternary carbons and aromatic carbon environments can be distinguished, with the trifluoromethoxy group generating characteristic quartet patterns due to fluorine coupling [13] [18]. This technique is particularly valuable for confirming the integrity of the pyrimidine and benzamide structural elements [13] [18].
High Resolution Mass Spectrometry (HRMS) offers precise molecular weight determination and elemental composition confirmation. Electrospray ionization (ESI) provides soft ionization conditions suitable for intact molecular ion generation [13] [12] [19]. The exact mass determination capability enables differentiation between closely related analogs and confirmation of synthetic product identity [13] [12]. Tandem mass spectrometry (MS/MS) can provide additional structural information through controlled fragmentation studies [14].
Infrared (IR) spectroscopy serves as a complementary technique for functional group identification and fingerprinting. Characteristic absorption bands for amide C=O stretching, N-H stretching, and aromatic C=C stretching provide rapid structural confirmation [13] [20] [21]. The presence of the trifluoromethoxy group generates distinctive C-F stretching patterns that aid in structural verification [20] [21].
UV-Visible spectroscopy enables chromophore characterization and concentration determination. The extended conjugated system of GNF-5 provides strong UV absorption, facilitating sensitive detection and quantitation [20] [21]. This technique is particularly useful for routine analytical procedures and formulation studies where rapid analysis is required [20] [21].
Elemental analysis (C,H,N) provides quantitative compositional data that supports molecular formula confirmation and purity assessment. This technique offers independent verification of synthetic product identity and can detect the presence of inorganic impurities or residual synthetic reagents [20] [21].
X-ray crystallography represents the ultimate structural characterization technique when suitable crystals can be obtained. Crystal structures provide atomic-level detail of molecular geometry and have been instrumental in understanding the binding mode of GNF-5 to its protein target [5] [6] [22]. Crystallographic data enable structure-based drug design efforts and provide definitive confirmation of molecular conformation [5] [6].
Advanced analytical techniques such as ion mobility mass spectrometry and hydrogen-deuterium exchange mass spectrometry have been employed to study the dynamic behavior and binding interactions of GNF-5 with its protein targets [22] [23]. These techniques provide insights into conformational changes and binding mechanisms that support rational drug design efforts [22] [23].